![molecular formula C15H25CoP2-3 B033587 Cobalt,(1,2,3,4,5-eta)cyclopentadienyl-[2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete] CAS No. 105267-82-1](/img/structure/B33587.png)
Cobalt,(1,2,3,4,5-eta)cyclopentadienyl-[2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt,(1,2,3,4,5-eta)cyclopentadienyl-[2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete] is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a cobalt-based organometallic complex that has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of Cobalt,(1,2,3,4,5-eta)cyclopentadienyl-[2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete] is not fully understood. However, studies have suggested that this compound may act as a catalyst in organic synthesis reactions. It may also interact with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Cobalt,(1,2,3,4,5-eta)cyclopentadienyl-[2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete] are not well characterized. However, studies have suggested that this compound may have potential therapeutic effects in the treatment of cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Cobalt,(1,2,3,4,5-eta)cyclopentadienyl-[2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete] in lab experiments is its unique properties, which may allow for the synthesis of new compounds and materials. However, one limitation is the potential toxicity of this compound, which may require special handling and disposal procedures.
Zukünftige Richtungen
There are several future directions for the study of Cobalt,(1,2,3,4,5-eta)cyclopentadienyl-[2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete]. One direction is the further investigation of its catalytic properties in organic synthesis reactions. Another direction is the study of its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, the synthesis of new compounds and materials using this compound as a precursor may be an area of future research.
Synthesemethoden
Cobalt,(1,2,3,4,5-eta)cyclopentadienyl-[2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete] can be synthesized through various methods. One of the most common methods involves the reaction of cobaltocene with 2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete in the presence of a Lewis acid. Another method involves the reaction of cobalt carbonyl with 2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete in the presence of a reducing agent.
Wissenschaftliche Forschungsanwendungen
Cobalt,(1,2,3,4,5-eta)cyclopentadienyl-[2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete] has potential applications in various scientific fields. This compound has been studied for its catalytic properties in organic synthesis. It has also been studied for its potential as a magnetic material and as a precursor for the synthesis of magnetic nanoparticles. Additionally, this compound has been investigated for its potential as a therapeutic agent for the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
105267-82-1 |
---|---|
Molekularformel |
C15H25CoP2-3 |
Molekulargewicht |
326.24 g/mol |
InChI |
InChI=1S/C10H20P2.C5H5.Co/c1-9(2,3)7-11-8(12-7)10(4,5)6;1-2-4-5-3-1;/h11-12H,1-6H3;1-5H;/q-2;-1; |
InChI-Schlüssel |
OEORWGNCGMQVOQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[C-]1P[C-](P1)C(C)(C)C.[CH-]1C=CC=C1.[Co] |
Kanonische SMILES |
CC(C)(C)[C-]1P[C-](P1)C(C)(C)C.[CH-]1C=CC=C1.[Co] |
Synonyme |
Cobalt, (1,2,3,4,5-eta)cyclopentadienyl-(2,4-bis-(1,1-dimethylethyl)-1 ,3-diphosphete) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.